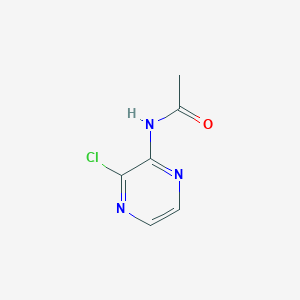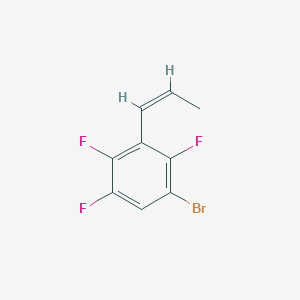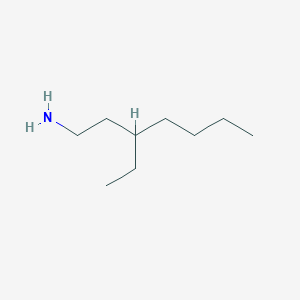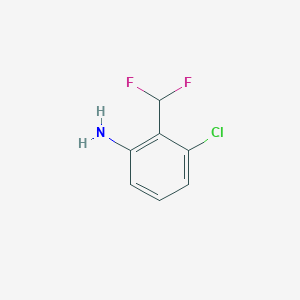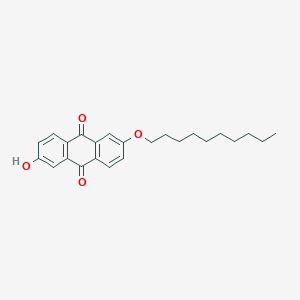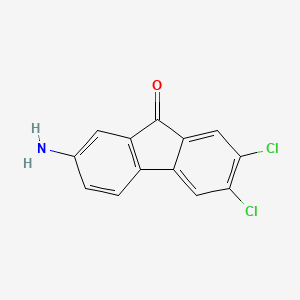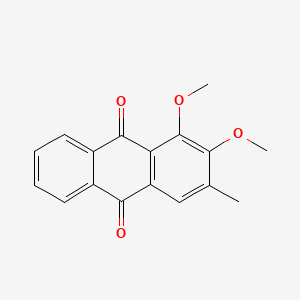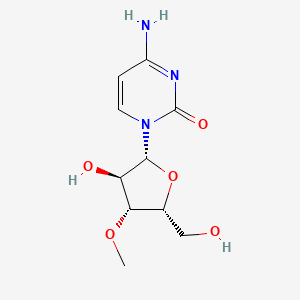![molecular formula C18H14O4 B13131207 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-99-4](/img/structure/B13131207.png)
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthracene-based derivatives. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to an anthracene core, with methoxy groups at positions 3 and 10, and carbonyl groups at positions 4 and 9. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves a multi-step process. One common method includes the visible-light-mediated [2+2] cycloaddition reaction of 1,4-naphthoquinones under mild and clean conditions without using any photocatalysts . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids or bases.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative stress and apoptosis in biological systems, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione stands out due to its cyclobutane ring fused to the anthracene core, which imparts unique photophysical and chemical properties. This structural feature makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions .
Properties
CAS No. |
89023-99-4 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
11,16-dimethoxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione |
InChI |
InChI=1S/C18H14O4/c1-21-17-11-7-8-12(11)18(22-2)14-13(17)15(19)9-5-3-4-6-10(9)16(14)20/h3-6H,7-8H2,1-2H3 |
InChI Key |
PMNPKXVLZBIBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1CC3)OC)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



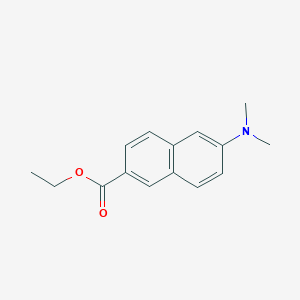
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

